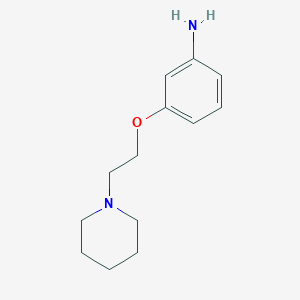

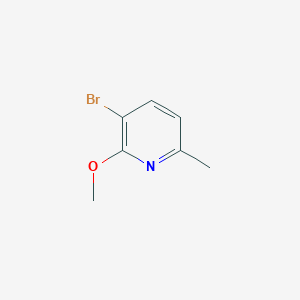

![molecular formula C18H17NO3 B1291465 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 445492-18-2](/img/structure/B1291465.png)

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is a derivative of propanoic acid with a benzyloxy-indole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various Gram-negative and Gram-positive bacteria, although they were less effective against the fungus Candida albicans. The presence of a benzyloxy group on the phenoxyl side chain was found to enhance antibacterial activity .

Synthesis Analysis

The synthesis of related compounds involves the introduction of chiral centers and various substituents to the propanoic acid backbone to enhance biological activity. The paper indicates that the introduction of hydrophobic substituents, such as para-benzyloxy, on the phenoxyl side chain can lead to compounds with significant antibacterial properties. This suggests that the synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid would likely involve similar strategies to introduce the benzyloxy-indole moiety in a way that preserves the compound's chiral integrity and enhances its biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid has been studied using computational methods such as Hartree–Fock and density functional theory (DFT) . These studies provide detailed information on the geometry and vibrational frequencies of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The calculated geometrical parameters and harmonic vibrations from these studies are typically in good agreement with experimental data, suggesting that similar computational methods would be useful for analyzing the structure of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, they do offer insights into the reactivity of structurally related compounds. The presence of the propanoic acid moiety and the benzyloxy-indole group suggests that the compound could undergo reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions at the indole ring, such as electrophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can be inferred from related compounds. For example, the presence of a benzyloxy group is likely to increase the hydrophobicity of the molecule, which could influence its solubility and membrane permeability . The chiral nature of the compound may also affect its optical properties and interactions with chiral biological molecules. The vibrational spectra, as studied in similar compounds using DFT methods, would provide information on the compound's stability and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Classification

Indole derivatives, like 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, are crucial in organic chemistry due to their significant biological activities and applications in drug development. A comprehensive review by Taber and Tirunahari (2011) on indole synthesis presents a classification system for all indole syntheses, highlighting the diverse strategies employed in constructing the indole nucleus. This classification can serve as a foundation for developing new methods for synthesizing indole derivatives, potentially including 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, and understanding their applications in medicinal chemistry (Taber & Tirunahari, 2011).

Biological Activities and Applications

Antioxidant and Anti-inflammatory Agents : Research into benzofused thiazole derivatives has shown promising antioxidant and anti-inflammatory activities, which are essential for treating various diseases. While not directly related to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, this study suggests a potential pathway for exploring similar activities in indole derivatives, indicating the importance of structural analysis in drug design and the potential for indole-based compounds to serve as leads for new therapeutic agents (Raut et al., 2020).

Analytical Methods for Antioxidant Activity : Understanding the antioxidant properties of compounds like 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is crucial for assessing their therapeutic potential. Munteanu and Apetrei (2021) provide an in-depth review of the most important tests used to determine antioxidant activity, which could be applied to evaluate the antioxidant capacity of indole derivatives and their implications in pharmacology and food science (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

3-(5-phenylmethoxyindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZZZKWULRNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)